

Application Note: Development of Fluorescent Probes Using 2-(Methoxymethyl)azetidine

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Compound of Interest

Compound Name: 2-(Methoxymethyl)azetidine

CAS No.: 1290136-94-5

Cat. No.: B1442432

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Abstract

This guide details the strategic incorporation of **2-(Methoxymethyl)azetidine** (CAS 173340-19-7) into fluorescent scaffold design. While traditional amine donors (e.g., diethylamine) often suffer from Twisted Intramolecular Charge Transfer (TICT)-induced quenching in aqueous environments, azetidine rings structurally enforce planarity, significantly boosting Quantum Yield (Φ). Furthermore, the specific 2-methoxymethyl substituent provides critical steric bulk to prevent aggregation and modulates lipophilicity (LogP) for superior lysosomal targeting. This protocol focuses on synthesizing and validating a 1,8-naphthalimide-based probe ("Aze-Nap-1") as a model system for this class of sensors.

Introduction: The Azetidine Advantage[1]

In fluorescent probe development, the electron-donating amine group is the "engine" of the Intramolecular Charge Transfer (ICT) mechanism. However, standard acyclic amines (e.g., dimethylamine, diethylamine) possess a fatal flaw: upon excitation, the C-N bond can rotate, accessing a non-emissive twisted state (TICT) that dissipates energy as heat rather than light.

Why 2-(Methoxymethyl)azetidine?

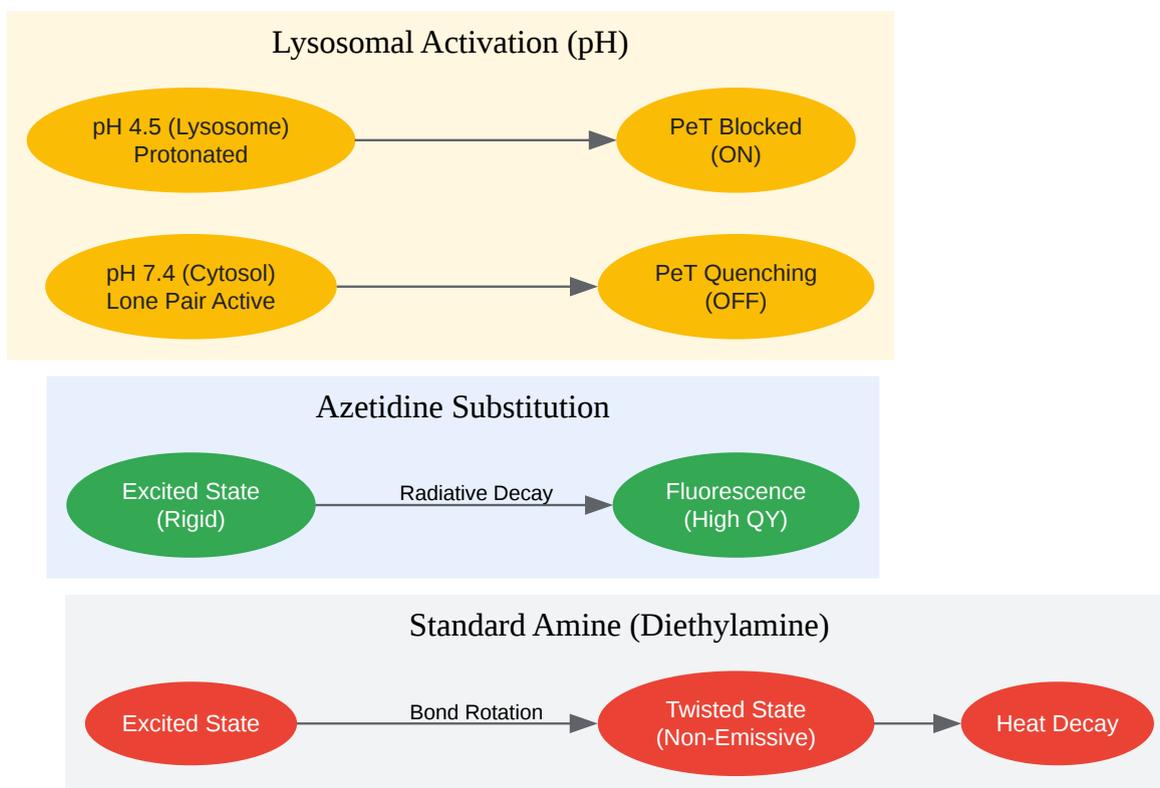
- **TICT Suppression:** The 4-membered azetidine ring imposes high ring strain (~26 kcal/mol), increasing the energy barrier for C-N bond twisting. This forces the molecule to relax via

radiative decay (fluorescence), often doubling or tripling brightness compared to diethylamine analogs [1].

- **pKa Tuning for Lysosomes:** The nitrogen lone pair typically exhibits a pKa between 6.0 and 7.5. This allows the probe to act as a logic gate: quenched at neutral pH (cytosol) via Photo-induced Electron Transfer (PeT), and highly fluorescent at acidic pH (lysosomes, pH 4.5-5.0) due to protonation-induced PeT inhibition [2].
- **Solubility & Sterics:** The methoxymethyl arm breaks molecular symmetry, disrupting stacking (aggregation) and enhancing solubility in biological media without requiring charged sulfonate groups that impede cell permeability.

Design Principles & Mechanism

The following diagram illustrates the mechanistic difference between a standard "dark" TICT state and the "bright" Azetidine state, alongside the pH-dependent activation mechanism.



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Caption: Fig 1. (Left) Azetidine substitution suppresses the non-radiative TICT pathway. (Right) The pH-dependent switching mechanism for lysosomal targeting.

Experimental Protocol: Synthesis of Aze-Nap-1

Target Molecule: 4-(2-(methoxymethyl)azetid-1-yl)-N-butyl-1,8-naphthalimide. Scaffold: 4-bromo-1,8-naphthalimide (or 4-chloro analog). Reagent: (R)- or (S)-2-(Methoxymethyl)azetidine hydrochloride (CAS 173340-19-7).

Phase A: Reagents & Safety

- 4-Bromo-1,8-naphthalic anhydride: Electrophilic scaffold.
- **2-(Methoxymethyl)azetidine** HCl: Nucleophile.
- DMSO (Anhydrous): Solvent.
- DIPEA (N,N-Diisopropylethylamine): Base to neutralize HCl salt.
- Safety: Work in a fume hood. Azetidines are potential skin irritants.

Phase B: Step-by-Step Synthesis

Step 1: Imide Formation (Scaffold Preparation)

If starting from anhydride:

- Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in Ethanol.
- Add n-butylamine (1.2 eq).
- Reflux at 80°C for 4 hours.
- Cool, filter precipitate, wash with cold ethanol.
- Yield: ~85% off-white solid (4-bromo-N-butyl-1,8-naphthalimide).

Step 2: Nucleophilic Aromatic Substitution (

)

This is the critical step for azetidine attachment.

- Setup: In a sealed pressure tube or round-bottom flask under .
- Mix:
 - 4-bromo-N-butyl-1,8-naphthalimide (1.0 eq, ~200 mg).
 - **2-(Methoxymethyl)azetidine HCl** (1.5 eq).
 - DIPEA (3.0 eq) – Excess base is crucial to free the azetidine.
 - DMSO (3 mL).
- Reaction: Heat to 90°C for 12–24 hours.
 - Note: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (blue fluorescent under UV) will convert to the product (green/yellow fluorescent).
 - Caution: Do not exceed 110°C; azetidine rings can undergo thermal ring-opening at very high temperatures [3].
- Workup:
 - Pour reaction mixture into ice-water (30 mL).
 - Extract with Dichloromethane (DCM) (3 x 15 mL).
 - Wash organic layer with brine, dry over .
- Purification:

- Flash Column Chromatography (Silica Gel).
- Eluent: Gradient of Hexane -> Hexane:EtOAc (80:20).
- Product: Bright yellow/green solid.

Phase C: Characterization Checklist

Parameter	Method	Expected Result
Identity	¹ H NMR (400 MHz, CDCl ₃)	Azetidone protons: multiplet 3.8–4.5 ppm. Methoxymethyl singlet: ~3.4 ppm.
Mass	HRMS (ESI+)	[M+H] ⁺ peak matching calc. mass.
Absorbance	UV-Vis (PBS pH 7.4)	~430-450 nm.
Emission	Fluorometer	~520-540 nm.
Quantum Yield	vs. Fluorescein	(significantly higher than diethylamine analog).

Biological Validation Protocol

Reagents

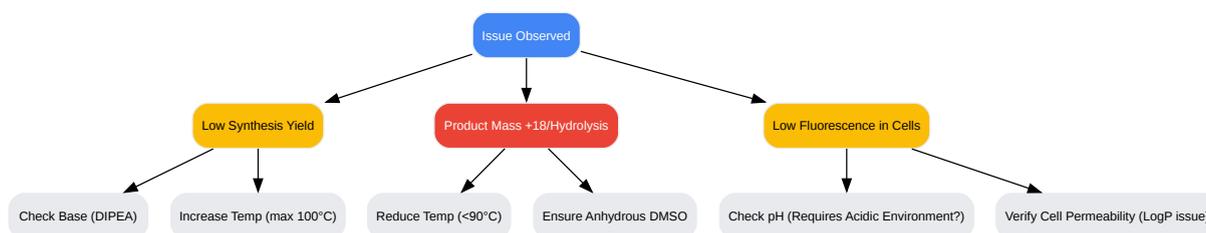
- Cell Line: HeLa or A549 cells.
- Probe: Aze-Nap-1 (1 mM stock in DMSO).
- Co-stain: LysoTracker™ Red DND-99 (ThermoFisher).

Workflow

- Seeding: Seed cells on confocal dishes 24h prior to imaging.

- Incubation:
 - Dilute Aze-Nap-1 to 5 μM in DMEM (serum-free).
 - Incubate cells for 30 minutes at 37°C.
 - Optional: Add LysoTracker Red (50 nM) during the last 10 minutes.
- Washing: Wash 3x with PBS (pH 7.4).
- Imaging:
 - Channel 1 (Probe): Ex 440nm / Em 500–550nm (Green).
 - Channel 2 (LysoTracker): Ex 561nm / Em 590–620nm (Red).
- Data Analysis: Calculate Pearson's Correlation Coefficient (PCC). A PCC > 0.8 indicates successful lysosomal targeting driven by the azetidinium amine [4].

Troubleshooting & Optimization



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Caption: Fig 2. Decision tree for troubleshooting synthesis and imaging anomalies.

Critical Note on Stability: While **2-(methoxymethyl)azetidinium** is stable as a salt, the free base can degrade. Always generate the free base in situ using DIPEA during the coupling reaction.

Avoid strong acids during workup to prevent ring opening.

References

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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